3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives has been explored in two different contexts. In the first study, a series of N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides and related compounds were synthesized. These compounds, particularly 4l and 9a, showed significant antiproliferative activity against human tumor-derived cell lines, with 4l exhibiting potent effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines . The second study reported an eco-friendly microwave-assisted synthesis of a 1,2,3-triazole derivative, which involved a click cyclocondensation reaction. This process was optimized using a copper catalyst and microwave irradiation, resulting in a regioselective 1,4-disubstituted 1,2,3-triazole isomer .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by the presence of a benzothiazole moiety linked to a piperazine ring. In the case of the 1,2,3-triazole derivative, the crystal structure revealed a conventional chair conformation for the piperazine ring. The structural details were elucidated using various spectroscopic techniques, including IR, NMR, and MS, as well as X-ray diffraction analysis. The Hirshfeld Surface Analysis (HAS) conducted on the triazole derivative confirmed the findings from the XRD analysis, indicating a clear agreement between the two .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of carboxamides and sulfonamide derivatives, as well as the click cyclocondensation reaction to produce the 1,2,3-triazole derivative. The latter reaction was enhanced by microwave irradiation, which accelerated the process and improved the efficiency of the synthesis. The use of a copper catalyst was crucial for the regioselectivity of the triazole formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their antiproliferative and anti-HIV activities. The benzothiazole derivatives exhibited significant antiproliferative effects, with some compounds being identified as leading candidates for further development due to their potency. However, when screened for anti-HIV activity, no activity was observed for the tested compounds . The triazole derivative's properties were not explicitly mentioned in terms of biological activity, but its crystal structure and conformation were well-defined, which could influence its interaction with biological targets .
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored microwave-assisted synthesis involving compounds related to the specified chemical structure, leading to the creation of derivatives with antimicrobial, antilipase, and antiurease activities. These compounds were found to have moderate to good antimicrobial activities against various microorganisms, highlighting their potential in creating new antimicrobial agents (Başoğlu et al., 2013).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives starting from ester ethoxycarbonylhydrazones, leading to compounds with good or moderate antimicrobial activities. This research indicates the potential for creating novel antimicrobial compounds through the synthesis of derivatives involving piperazine and related structures (Bektaş et al., 2010).
Quetiapine N-oxide–fumaric acid Analysis
Research by Shen et al. (2012) on the crystal structure of a compound similar to the one revealed insights into the molecular configuration and intermolecular interactions, which could be crucial for understanding the physical properties of related compounds (Shen et al., 2012).
Synthesis and Antimicrobial Activity
A study by Mhaske et al. (2014) focused on synthesizing (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives with significant in vitro antibacterial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Mhaske et al., 2014).
Mycobacterium tuberculosis DNA GyrB Inhibition
Reddy et al. (2014) designed and synthesized benzofuran and benzo[d]isothiazole derivatives targeting Mycobacterium tuberculosis DNA GyrB, demonstrating significant inhibitory activity and highlighting the potential for developing new antitubercular drugs (Reddy et al., 2014).
properties
IUPAC Name |
3-[2-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-2-15-6-5-9-18-20(15)23-21(30-18)25-12-10-24(11-13-25)19(27)14-26-16-7-3-4-8-17(16)29-22(26)28/h3-9H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKTYIXGWKLROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.